3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrroloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium at room temperature . This method is efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinazolinones, dihydro derivatives, and substituted quinazolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent due to its unique structure and biological activity.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is considered for use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyrroles: These compounds share a similar core structure and are also of interest in medicinal chemistry.
Quinazolinones: These are structurally related and have similar applications in drug development.
Pyrrolothiazolates: These compounds have a similar heterocyclic structure and are studied for their antioxidant activity.
Uniqueness
3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
919511-78-7 |
---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N2O2/c1-7-2-3-9-8(6-7)12(16)14-5-4-10(15)11(14)13-9/h2-3,6,10,15H,4-5H2,1H3 |
InChI Key |
BBSGNTJKAWPIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(CCN3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.